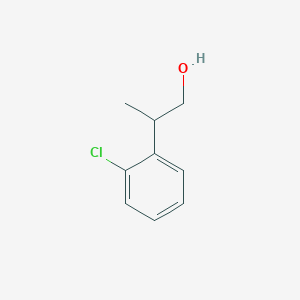

2-(2-Chlorophenyl)propan-1-ol

Description

Contextualization within Halogenated Aromatic Alcohols and Phenylpropanols

2-(2-Chlorophenyl)propan-1-ol belongs to the class of halogenated aromatic alcohols. These are organic compounds that contain a hydroxyl (-OH) group and at least one halogen atom attached to an aromatic ring. The carbon-halogen bond's polarity varies depending on the halogen, with the carbon-chlorine bond being quite polarized, which can affect the molecule's solubility and reactivity. pressbooks.pub Halogenated aromatic hydrocarbons are formed through reactions like the chlorination of a benzene (B151609) ring. pcc.eu

The compound is also a derivative of phenylpropanol. Phenylpropanols are a class of organic compounds containing a phenyl group attached to a propanol (B110389) backbone. The position of the hydroxyl group and any substituents on the phenyl ring give rise to a wide variety of isomers with distinct properties and applications.

Significance of the Propan-1-ol Moiety in Chemical Synthesis

The propan-1-ol moiety (a three-carbon straight-chain alcohol) is a versatile functional group in organic synthesis. atamanchemicals.com As a primary alcohol, it can undergo a range of chemical transformations. wikipedia.org These reactions are fundamental in building more complex molecular architectures.

Key reactions involving the propan-1-ol group include:

Oxidation: Primary alcohols can be oxidized to form aldehydes or carboxylic acids, depending on the reagents and reaction conditions. atamanchemicals.com

Esterification: In the presence of an acid catalyst, propan-1-ol can react with carboxylic acids to form esters. wikipedia.org

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen to form an alkyl halide, a key intermediate for various nucleophilic substitution reactions. wikipedia.org

The ability of the propan-1-ol group to participate in these and other reactions makes it a valuable component in the synthesis of pharmaceuticals and other fine chemicals. atamanchemicals.com

Overview of Research Trajectories for Related Chlorophenylpropanol Structures

For instance, research on 3-(4'-Chlorophenyl)propanol has explored its use as a raw material in chemical production. biosynth.com Studies on other isomers, such as those with amino group substitutions like 2-Amino-1-(4-chlorophenyl)propan-1-ol and 3-Amino-2-(2-chlorophenyl)propan-1-ol, highlight their importance as intermediates in the synthesis of more complex molecules, including potential pharmaceuticals. chembk.comevitachem.com The synthesis of these related compounds often involves multi-step processes, including reductions and reactions with various reagents to introduce different functional groups. chembk.comevitachem.com

The study of different chlorophenylpropanol isomers is a key area of research, as even small changes in molecular structure can lead to significant differences in chemical and biological properties. biocompare.com This understanding is crucial for the targeted design of new molecules with specific functions.

Propriétés

IUPAC Name |

2-(2-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTCGNGYRGOUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 2 2 Chlorophenyl Propan 1 Ol and Its Structural Analogs

Established Chemical Synthesis Routes

Established methods for synthesizing 2-(2-chlorophenyl)propan-1-ol and its analogs rely on fundamental organic reactions, including reductions, nucleophilic substitutions, and Grignard reactions. These pathways offer reliable and well-documented approaches to accessing this class of compounds.

Reduction Reactions of Precursor Ketones or Aldehydes to 2-(2-Chlorophenyl)propan-1-ol

A primary and widely utilized strategy for the synthesis of 2-(2-chlorophenyl)propan-1-ol involves the reduction of the corresponding carbonyl precursor, 2-(2-chlorophenyl)propanal or 2-chloroacetophenone derivatives. This transformation converts the carbonyl group into the desired primary alcohol.

Hydride-based reducing agents are paramount in the conversion of carbonyl compounds to alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for this purpose. For instance, the reduction of 2,2′,4′-trichloroacetophenone with sodium borohydride is a method used to prepare 1-(2,4-dichlorophenyl)-2-chloroethanol. researchgate.net The reaction's specificity can be enhanced by the addition of agents like calcium chloride or lanthanum chloride. researchgate.net

These reagents function by delivering a hydride ion (H-) to the electrophilic carbonyl carbon, which, after an acidic workup, yields the alcohol. The choice between these reagents often depends on the substrate's reactivity and the presence of other functional groups, with LiAlH4 being a significantly stronger reducing agent than NaBH4.

Table 1: Comparison of Common Hydride Reducing Agents

| Reducing Agent | Formula | Reactivity | Typical Solvents |

| Sodium Borohydride | NaBH4 | Moderate | Alcohols, Ethers, Water |

| Lithium Aluminum Hydride | LiAlH4 | High | Ethers (anhydrous) |

This table provides a general comparison of two common hydride reducing agents.

Catalytic hydrogenation represents an alternative method for the reduction of carbonyl compounds. This process involves the use of hydrogen gas (H2) in the presence of a metal catalyst, such as palladium, platinum, or ruthenium. nih.govresearchgate.net The reaction is typically carried out in a solvent under pressure. For example, the catalytic hydrogenation of lactic acid to 1,2-propanediol has been investigated using supported ruthenium catalysts. nih.govresearchgate.net

This method is often considered a "greener" alternative to hydride reductions as it avoids the use of stoichiometric metal hydride reagents. The efficiency and selectivity of catalytic hydrogenation can be influenced by the choice of catalyst, support, solvent, temperature, and pressure. nih.govresearchgate.net

Nucleophilic Substitution Mechanisms in the Synthesis of 2-(2-Chlorophenyl)propan-1-ol Backbones

Nucleophilic substitution reactions provide a pathway to construct the carbon skeleton of 2-(2-chlorophenyl)propan-1-ol. In this approach, a nucleophile attacks an electrophilic carbon atom, displacing a leaving group. gacariyalur.ac.in For instance, a suitable precursor with a good leaving group could be reacted with a nucleophile to form the desired structure. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the substrate, nucleophile, leaving group, and solvent. wisc.edu The Walden inversion, discovered by Paul Walden, demonstrated that nucleophilic substitution at a chiral center often proceeds with an inversion of stereochemical configuration, a key concept in asymmetric synthesis. libretexts.org

Grignard Reaction Pathways in the Synthesis of Chlorophenylpropanol Structures

The Grignard reaction is a powerful tool for carbon-carbon bond formation and is highly applicable to the synthesis of alcohols like 2-(2-chlorophenyl)propan-1-ol. mnstate.eduacechemistry.co.ukadichemistry.com This reaction involves the addition of a Grignard reagent (an organomagnesium halide, R-MgX) to a carbonyl compound. adichemistry.com

To synthesize a 2-(2-chlorophenyl)propan-1-ol structure, one could react a Grignard reagent derived from a chlorophenyl halide with an appropriate aldehyde or epoxide. For example, 2-chlorobenzyl magnesium chloride can be reacted with a suitable electrophile to form a precursor to the desired alcohol. google.com The reaction must be carried out under anhydrous conditions as Grignard reagents are highly reactive towards water. acechemistry.co.uk

Table 2: Grignard Synthesis of Alcohols

| Carbonyl Compound | Grignard Reagent | Product Type |

| Formaldehyde | R-MgX | Primary Alcohol |

| Aldehyde (R'CHO) | R-MgX | Secondary Alcohol |

| Ketone (R'COR'') | R-MgX | Tertiary Alcohol |

This table illustrates the types of alcohols produced from the reaction of Grignard reagents with different carbonyl compounds.

Multi-Step Synthetic Strategies for Functionalized Chlorophenylpropanol Derivatives

The synthesis of more complex, functionalized derivatives of chlorophenylpropanol often requires multi-step strategies. rsc.orgsyrris.jpillinois.edu These synthetic sequences may involve a combination of the aforementioned reactions along with other transformations to introduce specific functional groups onto the core structure. For example, a multi-step synthesis might begin with the creation of a basic chlorophenylpropanol backbone, followed by subsequent reactions to add or modify functional groups, leading to a diverse range of derivatives. The development of flow chemistry has enabled the combination of multiple synthetic steps into a continuous sequence, offering a more efficient route to complex molecules. syrris.jp

Stereoselective Synthesis of 2-(2-Chlorophenyl)propan-1-ol Enantiomers

The controlled synthesis of individual enantiomers of 2-(2-chlorophenyl)propan-1-ol can be achieved through several powerful techniques, including asymmetric hydrogenation, enzymatic bioreduction, and the use of chiral catalysts. These methods offer high levels of stereocontrol, leading to the desired optically active alcohols.

Asymmetric hydrogenation is a premier industrial method for producing enantiomerically pure compounds. wikipedia.orgokayama-u.ac.jp This technique involves the addition of hydrogen across a double bond of a prochiral substrate, such as a ketone or an olefin, using a chiral catalyst to direct the formation of one enantiomer over the other. wikipedia.org For the synthesis of optically active 2-(2-chlorophenyl)propan-1-ol, the corresponding ketone, 2-(2-chlorophenyl)propanal, would be the substrate.

The catalysts employed are typically transition metal complexes, with ruthenium and rhodium being common choices, coordinated to chiral ligands. ethz.ch The ligand creates a chiral environment around the metal center, influencing the stereochemical outcome of the hydrogenation. ethz.ch One of the most successful classes of ligands for the asymmetric hydrogenation of ketones is the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family of atropisomeric diphosphines. ethz.ch Ru-BINAP catalysts, for instance, have demonstrated broad substrate scope and high enantioselectivity for the hydrogenation of functionalized ketones. ethz.ch

The mechanism of Ru(II)/BINAP-catalyzed asymmetric hydrogenation involves the formation of a metal-substrate complex where the chiral ligand dictates the facial selectivity of hydride transfer from the metal to the carbonyl carbon. ethz.ch The choice of solvent, temperature, and hydrogen pressure are critical parameters that need to be optimized to achieve high enantiomeric excess (ee) and conversion. ethz.ch While direct examples for 2-(2-chlorophenyl)propan-1-ol are not prevalent in the provided literature, the principles established for the asymmetric hydrogenation of other substituted ketones are directly applicable.

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. nih.gov Biocatalysis, particularly with oxidoreductases, provides a powerful tool for the synthesis of chiral alcohols with high enantiopurity under mild reaction conditions. nih.govresearchgate.net Two primary enzymatic strategies are employed: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol. wikipedia.orgmdpi.com

In the context of 2-(2-chlorophenyl)propan-1-ol, the asymmetric bioreduction of 2-(2-chlorophenyl)propanal would yield the desired enantiomerically enriched alcohol. Kinetic resolution, on the other hand, involves the selective reaction of one enantiomer from a racemic mixture of 2-(2-chlorophenyl)propan-1-ol, leaving the other enantiomer unreacted and thus enriched. wikipedia.org

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols. frontiersin.orgtudelft.nl These enzymes are widely utilized in organic synthesis due to their broad substrate acceptance and high enantioselectivity. nih.govresearchgate.net They are NAD(P)H-dependent enzymes, meaning they require a nicotinamide cofactor for their catalytic activity. frontiersin.orgtudelft.nl

The stereochemical outcome of the reduction is determined by the enzyme's active site, which preferentially binds the substrate in an orientation that favors hydride attack on one face of the carbonyl group. For instance, some KREDs have been successfully used for the stereoselective reduction of 2-chloroacetophenone derivatives, producing the corresponding chiral alcohols in excellent enantiomeric excess (>99% ee). rsc.org Specifically, the ketoreductase ChKRED20 was effective in the stereoselective reduction of a ketone precursor to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, an intermediate for the drug ticagrelor. rsc.orgnih.gov This demonstrates the potential of KREDs for the synthesis of structurally similar compounds like (S)-2-(2-chlorophenyl)propan-1-ol.

Similarly, ADHs are powerful catalysts for stereoselective oxidation and reduction reactions of alcohols and carbonyl compounds. frontiersin.org The stereoselectivity of ADHs can be exploited for the production of enantiopure alcohols. acs.org For example, a mutant of Candida tenuis xylose reductase (CtXR D51A) showed high catalytic efficiency and enantioselectivity for (S)-2-phenylpropanal, a structural analog of the substrate for our target molecule. researchgate.net

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| ChKRED20 | 2-chloro-1-(3,4-difluorophenyl)ethan-1-one | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% | rsc.orgnih.gov |

| KREDs | 2-chloroacetophenone | (S)-2-chloro-1-phenylethanol | >99% | rsc.org |

| Candida tenuis xylose reductase (CtXR D51A) | (S)-2-phenylpropanal | (S)-2-phenylpropanol | High | researchgate.net |

A significant challenge in the industrial application of NAD(P)H-dependent enzymes is the high cost of the cofactors. illinois.edu To make these processes economically viable, in situ regeneration of the consumed cofactor is essential. illinois.eduillinois.edu Several effective cofactor regeneration systems have been developed.

One common approach is the enzyme-coupled system , where a second enzyme and a sacrificial substrate are used to regenerate the cofactor. illinois.edu For NADH regeneration, formate dehydrogenase (FDH) is widely used. FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. illinois.edu Another popular enzyme for this purpose is glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NAD+ or NADP+. researchgate.net

An alternative is the substrate-coupled system , where the substrate for the main reaction also serves to regenerate the cofactor. A classic example is the use of a secondary alcohol, such as isopropanol, in excess. The KRED or ADH catalyzes the reduction of the target ketone and the oxidation of the secondary alcohol, thus regenerating the cofactor in a coupled reaction. illinois.edu

More recently, electrochemical and photochemical methods for cofactor regeneration have been explored as potentially cleaner and more efficient alternatives. mdpi.com These methods use an external energy source to drive the reduction of the oxidized cofactor.

| Regeneration Method | Enzyme/System | Sacrificial Substrate | Byproduct | Reference |

|---|---|---|---|---|

| Enzyme-coupled | Formate Dehydrogenase (FDH) | Formate | CO2 | illinois.edu |

| Enzyme-coupled | Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone | researchgate.net |

| Substrate-coupled | KRED/ADH | Isopropanol | Acetone | illinois.edu |

| Electrochemical | Electrode | - | - | mdpi.com |

| Photochemical | Photosensitizer | - | - | mdpi.com |

Beyond asymmetric hydrogenation, a diverse array of chiral catalyst systems can be employed for the enantioselective synthesis of chiral alcohols. These include organocatalysts and other transition metal complexes with chiral ligands.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids, for example, have been shown to be highly effective catalysts for a variety of enantioselective transformations. chemrxiv.org Chiral diols, such as BINOL and its derivatives, can also act as organocatalysts, creating a chiral environment to induce enantioselectivity in reactions like the allylboration of ketones. nih.gov

Transition metal catalysis with ligands other than those used in hydrogenation also offers routes to chiral alcohols. For instance, palladium complexes with chiral ligands have been utilized in the kinetic resolution of cyclic N-sulfonylimines through the addition of arylboronic acids, demonstrating the ability of these systems to differentiate between enantiomers. dicp.ac.cn Copper catalysts with chiral ligands have been developed for highly enantioselective cyclopropanation-rearrangement reactions, leading to the formation of chiral heterobicyclic molecules with excellent enantioselectivity. sioc.ac.cn

The development of new and more efficient chiral catalyst systems is an ongoing area of research, with the aim of achieving higher selectivity, broader substrate scope, and lower catalyst loadings.

Enzymatic Bioreduction and Kinetic Resolution Approaches

Industrial Production Methodologies for Scaling Synthesis of Chlorophenylpropanol Derivatives

The transition from a laboratory-scale synthesis to an industrial production process presents numerous challenges. For chlorophenylpropanol derivatives, methodologies that are robust, scalable, cost-effective, and environmentally friendly are required. Both asymmetric hydrogenation and enzymatic bioreduction have been successfully implemented on an industrial scale for the production of chiral alcohols. okayama-u.ac.jpresearchgate.net

For asymmetric hydrogenation , the development of highly active and stable catalysts is crucial for achieving high turnover numbers (TON) and turnover frequencies (TOF), which are measures of catalyst efficiency. ethz.ch Process optimization involves careful selection of the reactor type (e.g., batch or continuous flow), solvent, temperature, and pressure. The recovery and recycling of the often-expensive catalyst are also critical economic considerations. The synthesis of the carbapenem antibiotic intermediate via Ru-BINAP catalyzed asymmetric hydrogenation is a landmark example of an industrial-scale application. okayama-u.ac.jp

The choice between these methodologies for the industrial production of 2-(2-chlorophenyl)propan-1-ol and its derivatives would depend on a variety of factors, including the desired enantiopurity, cost of the catalyst or enzyme, process efficiency, and environmental impact.

Continuous Flow Reactor Applications

The adoption of continuous flow chemistry represents a significant advancement in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. vapourtec.comrsc.org While specific literature detailing the continuous flow synthesis of 2-(2-chlorophenyl)propan-1-ol is not extensively available, the principles and demonstrated advantages in the synthesis of structurally related compounds suggest its high potential and applicability.

Continuous flow reactors, characterized by their small reaction volumes and high surface-area-to-volume ratios, enable precise control over reaction parameters such as temperature, pressure, and residence time. rsc.orgmit.edu This level of control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates, which can be challenging to manage on a large scale in batch reactors. The synthesis of Grignard reagents, for instance, which are often precursors in the synthesis of secondary alcohols like 2-(2-chlorophenyl)propan-1-ol, can be performed more safely and efficiently in a continuous flow setup. chemrxiv.orgresearchgate.netdoi.org A continuous process can improve the selectivity of Grignard reagent formation and reduce the formation of undesired byproducts like the Wurtz coupling product. researchgate.net

One of the key advantages of continuous flow synthesis is the ability to "telescope" multiple reaction steps into a single, uninterrupted process, which eliminates the need for isolation and purification of intermediates. nih.govflinders.edu.au This approach not only reduces processing time and waste but also minimizes operator exposure to potentially hazardous materials. For the synthesis of 2-(2-chlorophenyl)propan-1-ol, a hypothetical multi-step flow process could involve the in-line formation of a Grignard reagent from 2-chlorobromobenzene, followed by its immediate reaction with propanal. The resulting stream could then be quenched and subjected to in-line purification, yielding the final product in a continuous manner.

The table below illustrates a comparative overview of batch versus continuous flow processing for the synthesis of pharmaceutical intermediates, highlighting the potential benefits for a compound like 2-(2-Chlorophenyl)propan-1-ol.

| Feature | Batch Processing | Continuous Flow Processing |

| Reaction Scale | Limited by reactor size and heat transfer | Scalable by extending operation time or using parallel reactors |

| Safety | Challenges with exothermic reactions and hazardous intermediates | Enhanced safety due to small reaction volumes and better heat dissipation |

| Process Control | Difficult to maintain uniform temperature and mixing | Precise control over temperature, pressure, and residence time |

| Efficiency | Often requires isolation and purification of intermediates | Enables telescoped reactions, reducing time and waste |

| Product Quality | Potential for batch-to-batch variability | Consistent product quality and improved yield |

Computational fluid dynamics (CFD) simulations can be a valuable tool in the design and optimization of continuous flow reactors, helping to predict reaction performance and identify key parameters with reduced experimentation. rsc.org

Role of Phase-Transfer Catalysts in Enhanced Synthesis Efficiency

Phase-transfer catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. epa.govfigshare.comnih.gov This technique can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions, making it an attractive approach for the synthesis of pharmaceutical intermediates. The use of PTC is particularly advantageous in reactions involving nucleophilic substitution, condensation, and oxidation.

In the context of synthesizing 2-(2-chlorophenyl)propan-1-ol, PTC could be instrumental in the preparation of key precursors. For example, the epoxidation of 2-chlorostyrene to form 2-(2-chlorophenyl)oxirane, a direct precursor to the target molecule, can be efficiently catalyzed by a phase-transfer catalyst in a biphasic system using an oxidizing agent like hydrogen peroxide. epa.govfigshare.com The phase-transfer catalyst, often a quaternary ammonium or phosphonium salt, facilitates the transfer of the oxidizing species from the aqueous phase to the organic phase where the 2-chlorostyrene is present, thereby accelerating the reaction.

The general mechanism of phase-transfer catalysis in an epoxidation reaction can be described as follows:

The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) with the active oxidizing species (e.g., a peroxoanion, [WO(O₂)₂]²⁻) in the aqueous phase.

The newly formed lipophilic ion pair (Q⁺)₂[WO(O₂)₂]²⁻ migrates into the organic phase.

In the organic phase, the oxidizing species reacts with the alkene (e.g., 2-chlorostyrene) to form the epoxide.

The catalyst is regenerated and returns to the aqueous phase to repeat the cycle.

This catalytic cycle avoids the need for expensive, anhydrous, or aprotic polar solvents and can lead to higher selectivity and easier product isolation. Bifunctional phase-transfer catalysts, which possess both a phase-transfer-active onium salt moiety and a hydrogen-bond donor group, have also been developed and shown to be highly efficient in catalyzing reactions such as the coupling of epoxides with isocyanates. nih.gov

The table below summarizes various types of phase-transfer catalysts and their potential applications in the synthesis of precursors for 2-(2-chlorophenyl)propan-1-ol.

| Catalyst Type | Example | Potential Application |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | Epoxidation of 2-chlorostyrene |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | Nucleophilic substitution on a 2-chlorobenzyl halide |

| Crown Ethers | 18-Crown-6 | Reactions involving potassium salts (e.g., cyanide for nitrile synthesis) |

| Cryptands | Kryptofix 222 | Enhanced reactivity for a wider range of cations |

By employing phase-transfer catalysis, the synthesis of intermediates for 2-(2-chlorophenyl)propan-1-ol can be made more efficient, economical, and environmentally friendly.

Synthesis of Precursors and Intermediates to 2-(2-Chlorophenyl)propan-1-ol and its Derivatives

The synthesis of 2-(2-chlorophenyl)propan-1-ol and its derivatives relies on the efficient preparation of key precursors and intermediates. Various synthetic routes can be envisioned, starting from readily available materials.

One of the most direct precursors to 2-(2-chlorophenyl)propan-1-ol is 2-(2-chlorophenyl)oxirane . This epoxide can be synthesized via the epoxidation of 2-chlorostyrene. The subsequent ring-opening of the oxirane with a suitable nucleophile, such as a methyl Grignard reagent or by reductive cleavage, can yield the target propanol (B110389).

Another important class of intermediates includes carbonyl compounds such as 3-(2-chlorophenyl)propanal and 1-(2-chlorophenyl)propan-2-one . nih.govuni.lu The aldehyde can be prepared through various methods, including the oxidation of the corresponding primary alcohol or the reduction of a propanoyl chloride derivative. The ketone, 1-(2-chlorophenyl)propan-2-one, can also serve as a versatile intermediate. nih.gov Reduction of the ketone would yield the corresponding secondary alcohol, 1-(2-chlorophenyl)propan-2-ol, a structural isomer of the target compound.

The synthesis of 1-(2-chlorophenyl)ethanol provides a closely related structural analog and can be achieved through the reduction of 2-chloroacetophenone or by the reaction of 2-chlorobenzaldehyde with methylmagnesium bromide. adichemistry.com While not a direct precursor to the propan-1-ol, its synthesis demonstrates a key C-C bond-forming reaction that is applicable to the synthesis of the target molecule.

The table below outlines the synthesis of some key precursors and intermediates.

| Precursor/Intermediate | Starting Material(s) | Key Reaction Type |

| 2-(2-chlorophenyl)oxirane | 2-chlorostyrene, m-CPBA or H₂O₂/PTC | Epoxidation |

| 3-(2-chlorophenyl)propanal | 3-(2-chlorophenyl)propan-1-ol | Oxidation |

| 1-(2-chlorophenyl)propan-2-one | 2-chlorophenylacetic acid, methyl lithium | Acylation |

| 1-(2-chlorophenyl)ethanol | 2-chlorobenzaldehyde, methylmagnesium bromide | Grignard Reaction |

| 2-(2-chlorophenyl)propanal | 2-(2-chlorophenyl)propanoic acid | Reduction |

The synthesis of 2-(2-chlorophenyl)propanal can be achieved from 2-(2-chlorophenyl)propanoic acid via reduction of an activated derivative such as an acid chloride or ester. The propanoic acid itself can be synthesized through various routes, including the malonic ester synthesis starting from 2-chlorobenzyl halide. A method for synthesizing 2-chloropropionaldehyde from propionaldehyde and chlorine has also been reported. google.com

The preparation of these precursors and intermediates is crucial for the development of efficient and scalable synthetic routes to 2-(2-chlorophenyl)propan-1-ol and its derivatives for various applications.

Iii. Chemical Reactivity, Transformation Pathways, and Derivative Synthesis of 2 2 Chlorophenyl Propan 1 Ol

Oxidation Reactions of the Propan-1-ol Hydroxyl Group

The primary alcohol functionality of 2-(2-chlorophenyl)propan-1-ol is susceptible to oxidation, which can yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. wikipedia.orgpassmyexams.co.uk

Formation of Corresponding Carbonyl Compounds (Aldehydes/Ketones)

The selective oxidation of 2-(2-chlorophenyl)propan-1-ol to its corresponding aldehyde, 2-(2-chlorophenyl)propanal, requires mild oxidizing agents and careful control of reaction conditions to prevent over-oxidation to the carboxylic acid. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this type of transformation. wikipedia.org The reaction proceeds by the removal of two hydrogen atoms, one from the hydroxyl group and one from the carbon atom to which it is attached, forming a carbon-oxygen double bond. passmyexams.co.uklibretexts.org

For instance, the oxidation of various alcohols to their corresponding aldehydes and ketones has been achieved with high efficiency using a catalytic deep eutectic solvent (DES) surfactant, such as FeCl3/BHDC, with hydrogen peroxide as the oxidant. nih.gov This method offers a rapid and selective pathway to carbonyl compounds. nih.gov

Pathways to Carboxylic Acid Derivatives

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (prepared in situ from a dichromate salt and sulfuric acid), will oxidize the primary alcohol of 2-(2-chlorophenyl)propan-1-ol to the corresponding carboxylic acid, 2-(2-chlorophenyl)propanoic acid. passmyexams.co.ukstackexchange.comchemguide.co.uk This transformation typically proceeds through an aldehyde intermediate, which is then further oxidized. wikipedia.orglibretexts.orgstackexchange.com To ensure the complete conversion to the carboxylic acid, an excess of the oxidizing agent is used, and the reaction is often heated under reflux. libretexts.orgchemguide.co.uk

A simplified version of this is: RCH₂OH + 2[O] → RCOOH + H₂O libretexts.org

Reduction Reactions of the 2-(2-Chlorophenyl)propan-1-ol Skeleton

The reduction of 2-(2-chlorophenyl)propan-1-ol can target either the hydroxyl group or be part of a synthetic pathway to introduce other functional groups like amines.

Conversion to Alkane Derivatives

The hydroxyl group of 2-(2-chlorophenyl)propan-1-ol can be removed through reduction to yield the corresponding alkane, 1-chloro-2-propylbenzene. This can be achieved through a two-step process involving the conversion of the alcohol to a better leaving group, such as a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Alternatively, direct hydrogenolysis of the benzylic C-OH bond can be employed. This reaction cleaves the hydroxyl group and replaces it with a hydrogen atom.

Formation of Amine Derivatives

The conversion of alcohols to amines can be accomplished through a "hydrogen-borrowing" cascade, which is a redox-neutral process. nih.gov This method involves the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination. nih.govmdpi.com This enzymatic process can be highly enantioselective, yielding chiral amines. nih.gov For example, a dual-enzyme system consisting of an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) can be used. The ADH oxidizes the alcohol to the intermediate aldehyde, and the AmDH catalyzes the reductive amination of the aldehyde to the primary amine. nih.gov

Another approach involves the chemical conversion of the alcohol to an intermediate that is then transformed into an amine. This can involve oxidizing the alcohol to an aldehyde, which then undergoes reductive amination with ammonia (B1221849) and a reducing agent. quora.com

Nucleophilic Substitution Reactions on the Chlorophenyl Moiety or Hydroxyl Group

Both the hydroxyl group and the chlorophenyl ring of 2-(2-chlorophenyl)propan-1-ol can participate in nucleophilic substitution reactions.

The hydroxyl group itself is a poor leaving group. libretexts.org To facilitate nucleophilic substitution at the carbon bearing the hydroxyl group, it must first be converted into a better leaving group, such as a tosylate or a halide. libretexts.orgorganic-chemistry.org This can be achieved by reacting the alcohol with a strong acid (like HBr or HCl) or by converting it to a sulfonate ester. libretexts.org Once activated, the carbon becomes susceptible to attack by various nucleophiles. libretexts.orgorganic-chemistry.org These reactions on primary alcohols typically proceed via an SN2 mechanism, leading to an inversion of stereochemistry if the carbon is a chiral center. organic-chemistry.orglibretexts.org

Nucleophilic aromatic substitution (NAS) on the chlorophenyl ring is generally difficult because aryl halides are less reactive towards nucleophiles than alkyl halides. youtube.com However, the presence of strong electron-withdrawing groups ortho or para to the chlorine atom can activate the ring towards NAS. masterorganicchemistry.com In the absence of such activating groups, harsh reaction conditions, such as high temperatures and pressures, are often required to effect substitution of the chlorine atom. pw.live The mechanism for NAS typically involves an addition-elimination pathway, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. youtube.commasterorganicchemistry.com

Replacement of Chlorine Atom with Other Functional Groups (e.g., Amines, Thiols)

The chlorine atom on the phenyl ring can be replaced via nucleophilic aromatic substitution (SNA r). In this type of reaction, a nucleophile displaces the halide from the aromatic ring. For the reaction to proceed, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. While the propanol (B110389) substituent is not a strong activator, under specific conditions such as high temperature or the use of a strong base or catalyst, substitution can be achieved.

Reaction with Amines: The substitution of the chlorine atom with an amino group can be accomplished using amines as nucleophiles. These reactions often require heat and a base to proceed. The nitrogen atom of the amine attacks the carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to yield the amino-substituted product fishersci.co.ukyoutube.commasterorganicchemistry.com.

Reaction with Thiols: Similarly, thiols can act as nucleophiles to displace the chlorine atom. The reaction with a thiol (R-SH) or its conjugate base, a thiolate (R-S⁻), can form a thioether (aryl sulfide) masterorganicchemistry.com. Thiolates are generally excellent nucleophiles, which can facilitate this transformation masterorganicchemistry.com.

These nucleophilic aromatic substitution reactions are crucial for introducing new functionalities onto the phenyl ring, thereby modifying the molecule's properties for various synthetic applications fishersci.co.uklibretexts.org.

Substitution of the Hydroxyl Group

The hydroxyl group of 2-(2-chlorophenyl)propan-1-ol is a primary alcohol, and its substitution is a common and important transformation. However, the hydroxide (B78521) ion (OH⁻) is a poor leaving group, meaning it must first be converted into a more stable species that can be easily displaced by a nucleophile tutorsglobe.comlibretexts.org. Several methods are employed to achieve this activation and subsequent substitution chemistrysteps.com.

Conversion to Alkyl Halides:

Using Hydrogen Halides: Strong acids like hydrochloric acid (HCl), hydrobromic acid (HBr), and hydroiodic acid (HI) can protonate the hydroxyl group to form an oxonium ion (-OH₂⁺) tutorsglobe.comlibretexts.org. The resulting water molecule is an excellent leaving group and is readily displaced by the halide ion in an Sₙ2 reaction tutorsglobe.comchemistrysteps.com.

Using Thionyl Chloride (SOCl₂): This reagent is commonly used to convert primary alcohols into alkyl chlorides chemistrysteps.comfiveable.me. The reaction typically proceeds with an inversion of stereochemistry if a base like pyridine (B92270) is used, following an Sₙ2 mechanism. In the absence of a base, the reaction can proceed with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism libretexts.org.

Using Phosphorus Tribromide (PBr₃): This is a standard reagent for converting primary and secondary alcohols into alkyl bromides, generally through an Sₙ2 pathway libretexts.org.

Conversion to Sulfonate Esters: A widely used strategy involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs) chemistrysteps.comub.edu. These are excellent leaving groups, far more stable than the hydroxide ion. This two-step process involves first reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. The resulting sulfonate ester can then be displaced by a wide range of nucleophiles in a clean Sₙ2 reaction, allowing for the introduction of various functional groups with high predictability chemistrysteps.comlibretexts.org.

The table below summarizes common methods for the substitution of the hydroxyl group.

| Reagent(s) | Intermediate/Activated Group | Typical Nucleophile | Product | Mechanism Type |

| HBr, HCl, HI | Oxonium ion (-OH₂⁺) | Br⁻, Cl⁻, I⁻ | Alkyl Halide | Sₙ2 |

| Thionyl chloride (SOCl₂) | Chlorosulfite ester | Cl⁻ | Alkyl Chloride | Sₙ2 (with pyridine) or Sₙi |

| Phosphorus tribromide (PBr₃) | Bromophosphite ester | Br⁻ | Alkyl Bromide | Sₙ2 |

| p-Toluenesulfonyl chloride (TsCl), pyridine | Tosylate (-OTs) | CN⁻, N₃⁻, RCOO⁻, etc. | Varied substitution products | Sₙ2 |

| Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), Nu-H | Alkoxyphosphonium salt | N₃⁻, RCOO⁻, etc. | Varied substitution products | Sₙ2 (Mitsunobu Reaction) |

Cyclization and Ring Formation Reactions Involving 2-(2-Chlorophenyl)propan-1-ol Scaffolds

The bifunctional nature of 2-(2-chlorophenyl)propan-1-ol and its derivatives allows for intramolecular reactions to form cyclic structures. These cyclization reactions are valuable for synthesizing heterocyclic compounds. Depending on the reaction conditions and the modifications made to the original molecule, various ring systems can be constructed. For instance, if the hydroxyl group is converted to an amine, and a suitable functional group is present on the phenyl ring, intramolecular cyclization could lead to the formation of nitrogen-containing heterocycles.

Epoxide Formation Pathways

A key cyclization reaction for compounds structurally related to 2-(2-chlorophenyl)propan-1-ol is the formation of an epoxide. Epoxides, or oxiranes, are three-membered rings containing an oxygen atom. They are highly valuable synthetic intermediates due to the ring strain that makes them susceptible to ring-opening reactions with a variety of nucleophiles masterorganicchemistry.com.

The most direct pathway to an epoxide from a precursor like 2-(2-chlorophenyl)propan-1-ol involves creating a halohydrin structure on the propyl chain. Since the chlorine is on the aromatic ring, a different strategy is required. A common method is the intramolecular Williamson ether synthesis masterorganicchemistry.com. This process would involve:

Dehydration: The alcohol is first converted to an alkene, 2-(2-chlorophenyl)prop-1-ene.

Halohydrin Formation: The alkene is then treated with a halogen (like Br₂) in the presence of water to form a bromohydrin, 1-bromo-2-(2-chlorophenyl)propan-2-ol.

Ring Closure: The resulting halohydrin is treated with a base (e.g., sodium hydroxide). The base deprotonates the hydroxyl group to form an alkoxide ion. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the bromine and displacing the bromide ion in an Sₙ2 reaction to form the epoxide ring masterorganicchemistry.com.

This intramolecular cyclization is efficient because the reacting groups are held in close proximity, which kinetically favors the ring-forming reaction over intermolecular alternatives youtube.com.

Derivatization Strategies and Functional Group Interconversions

Functional group interconversion refers to the transformation of one functional group into another, a fundamental concept in planning organic syntheses fiveable.mewikipedia.org. 2-(2-Chlorophenyl)propan-1-ol serves as a starting point for numerous derivatizations through the manipulation of its hydroxyl and chlorophenyl groups.

Oxidation of the Alcohol: The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid. Using mild oxidizing agents like pyridinium chlorochromate (PCC) would yield 2-(2-chlorophenyl)propanal. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), would further oxidize the alcohol to 2-(2-chlorophenyl)propanoic acid.

Esterification: The alcohol can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) under acidic conditions to form esters.

Ether Synthesis: The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide via the Williamson ether synthesis to form an ether.

Synthesis of Amino-substituted Chlorophenylpropanols

Introducing an amino group into the 2-(2-chlorophenyl)propan-1-ol structure is a key derivatization that opens pathways to a wide range of biologically relevant molecules. A common strategy involves converting the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an amine or an amine precursor.

A reliable two-step sequence is as follows:

Activation of the Hydroxyl Group: The alcohol is first converted to a sulfonate ester (e.g., a tosylate) by reacting it with p-toluenesulfonyl chloride in the presence of pyridine. This step converts the poor -OH leaving group into an excellent -OTs leaving group.

Nucleophilic Substitution: The resulting tosylate is then treated with a nitrogen nucleophile.

Using sodium azide (B81097) (NaN₃) results in the formation of an alkyl azide. The azide group can then be readily reduced to a primary amine (-NH₂) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) rsc.org.

Alternatively, the tosylate can be directly displaced by ammonia or a primary/secondary amine to yield the corresponding amine, although this can sometimes lead to multiple alkylations of the nitrogen.

This synthetic route provides a controlled way to introduce an amino functionality at the C1 position of the propanol chain.

| Step | Reagents | Intermediate | Product |

| 1 | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(2-Chlorophenyl)propyl-1-tosylate | - |

| 2a | Sodium azide (NaN₃) | 1-Azido-2-(2-chlorophenyl)propane | - |

| 3a | Lithium aluminum hydride (LiAlH₄) or H₂/Pd | - | 2-(2-Chlorophenyl)propan-1-amine |

| 2b | Ammonia (NH₃) | - | 2-(2-Chlorophenyl)propan-1-amine |

Formation of Complex Organic Molecules utilizing 2-(2-Chlorophenyl)propan-1-ol as a Building Block

In synthetic chemistry, "building blocks" are relatively simple molecules that provide specific structural motifs and functionalities for constructing more complex molecular architectures sigmaaldrich.com. 2-(2-Chlorophenyl)propan-1-ol is a valuable building block due to the presence of two distinct reactive sites that can be manipulated selectively ambeed.com.

The transformations described previously—such as converting the hydroxyl group to a halide, azide, or other functionalities—allow this molecule to be coupled with other synthetic fragments. For example:

After converting the alcohol to an alkyl bromide, it can be used to form a Grignard reagent. This organometallic species can then react with aldehydes, ketones, or esters to form new carbon-carbon bonds, significantly extending the carbon skeleton chegg.com.

The molecule can be incorporated into larger structures through ether or ester linkages, as described in section 3.5.

The amino-substituted derivatives (from 3.5.1) can participate in amide bond formation or other reactions characteristic of amines, enabling their integration into peptide-like structures or other complex nitrogen-containing compounds mdpi.comrsc.org.

Through multi-step synthetic sequences, 2-(2-chlorophenyl)propan-1-ol can serve as a key starting material for creating molecules with intricate and diverse structures for applications in medicinal chemistry and materials science nih.govnih.gov.

Iv. Spectroscopic and Advanced Structural Elucidation of 2 2 Chlorophenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete carbon-hydrogen framework of a molecule like 2-(2-chlorophenyl)propan-1-ol.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of hydrogen atoms in a molecule. The ¹H NMR spectrum of 2-(2-chlorophenyl)propan-1-ol is expected to show distinct signals for the aromatic, methine, methylene (B1212753), methyl, and hydroxyl protons.

The analysis of a related compound, 2-phenylpropan-1-ol, shows aromatic protons in the range of δ 7.25-7.38 ppm, a methine proton (CH) around δ 2.94-2.99 ppm, methylene protons (CH₂) near δ 3.70 ppm, and methyl protons (CH₃) at δ 1.29 ppm. rsc.org For 2-(2-chlorophenyl)propan-1-ol, the presence of the electronegative chlorine atom on the phenyl ring would influence these chemical shifts.

The expected signals for 2-(2-chlorophenyl)propan-1-ol are:

Aromatic Protons (Ar-H): Four protons on the substituted benzene (B151609) ring would appear as a complex multiplet, typically in the downfield region of δ 7.0-7.5 ppm. The chlorine atom's electron-withdrawing inductive effect and anisotropic effects would cause these protons to be deshielded.

Methylene Protons (-CH₂OH): The two protons on the carbon bearing the hydroxyl group are diastereotopic. They are adjacent to a chiral center (the CH group) and are therefore chemically non-equivalent. They would likely appear as a complex multiplet, or two distinct doublet of doublets, in the range of δ 3.6-3.8 ppm. Their proximity to the electronegative oxygen atom causes a significant downfield shift. rsc.org

Methine Proton (-CH): This single proton, located at the chiral center, would be split by the adjacent methylene and methyl protons. It is expected to appear as a multiplet around δ 3.0-3.3 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are adjacent to the methine proton. According to the n+1 rule, their signal would be split into a doublet, expected to appear further upfield, around δ 1.2-1.4 ppm. rsc.orgdocbrown.info

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors like concentration, solvent, and temperature, due to hydrogen bonding. It typically appears as a broad singlet and can be found over a wide range from δ 1.5 to 4.0 ppm. Its signal can be confirmed by adding D₂O to the sample, which causes the OH peak to disappear due to proton exchange. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for 2-(2-Chlorophenyl)propan-1-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 7.0 - 7.5 | Multiplet (m) | 4H |

| -CH₂OH | 3.6 - 3.8 | Multiplet (m) or Doublet of Doublets (dd) | 2H |

| -CH- | 3.0 - 3.3 | Multiplet (m) | 1H |

| -OH | 1.5 - 4.0 (variable) | Broad Singlet (br s) | 1H |

| -CH₃ | 1.2 - 1.4 | Doublet (d) | 3H |

Carbon-13 NMR spectroscopy identifies the different chemical environments of carbon atoms within a molecule. Since 2-(2-chlorophenyl)propan-1-ol has nine carbon atoms, all in unique chemical environments, its broadband proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals. The chemical shifts are influenced by the electronegativity of attached atoms and hybridization.

Based on data for similar structures like propan-1-ol and substituted benzenes, the following chemical shifts can be predicted: docbrown.infodocbrown.info

Aromatic Carbons (Ar-C): Six signals are expected for the six carbons of the phenyl ring. The carbon atom bonded to the chlorine (C-Cl) would be significantly deshielded. The carbon atom bonded to the propanol (B110389) side chain (C-C) would also be distinct. The remaining four aromatic CH carbons would appear in the typical aromatic region of δ 120-140 ppm.

Methylene Carbon (-CH₂OH): The carbon atom bonded to the hydroxyl group is expected to have a chemical shift in the range of δ 65-70 ppm, shifted downfield due to the oxygen's electronegativity. docbrown.info

Methine Carbon (-CH): This carbon, part of the main alkyl chain and attached to the aromatic ring, would likely appear around δ 40-45 ppm.

Methyl Carbon (-CH₃): The terminal methyl carbon is the most shielded carbon and is expected to appear at the highest field (lowest ppm value), typically in the range of δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(2-Chlorophenyl)propan-1-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (quaternary and CH) | 120 - 145 |

| -CH₂OH | 65 - 70 |

| -CH- | 40 - 45 |

| -CH₃ | 15 - 20 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 2-(2-chlorophenyl)propan-1-ol, a COSY spectrum would be expected to show cross-peaks connecting:

The methine proton (-CH) with the protons of the adjacent methylene (-CH₂OH) group.

The methine proton (-CH) with the protons of the adjacent methyl (-CH₃) group.

This confirms the connectivity of the propan-1-ol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would show:

A cross-peak connecting the methyl ¹H signal (δ ~1.2-1.4 ppm) to the methyl ¹³C signal (δ ~15-20 ppm).

A cross-peak between the methine ¹H signal (δ ~3.0-3.3 ppm) and the methine ¹³C signal (δ ~40-45 ppm).

A cross-peak linking the methylene ¹H signals (δ ~3.6-3.8 ppm) to the methylene ¹³C signal (δ ~65-70 ppm).

Correlations for each of the four aromatic C-H pairs. This allows for the definitive assignment of each proton and its corresponding carbon in the molecular structure. youtube.com

The chemical shift of a nucleus is determined by its local electronic environment. In 2-(2-chlorophenyl)propan-1-ol, several structural features influence the observed shifts. libretexts.org

Inductive Effects: The electronegative oxygen atom in the hydroxyl group and the chlorine atom on the phenyl ring withdraw electron density from adjacent atoms. This "deshielding" effect causes the attached protons and carbons (e.g., -CH₂OH, C1 of the ring) to resonate at a lower field (higher ppm value). libretexts.org

Anisotropic Effects: The circulating pi electrons of the benzene ring generate their own magnetic field. Protons attached directly to the ring lie in the deshielding region of this induced field, which shifts their signals significantly downfield compared to aliphatic protons.

Substituent Effects: The position of the chlorine atom at the ortho position of the phenyl ring creates a specific electronic and steric environment that influences the chemical shifts of the nearby aromatic protons and the propanol side chain, making them distinct from those in the non-chlorinated analog, 2-phenylpropan-1-ol.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational states. The resulting spectrum displays absorption bands corresponding to specific functional groups. The IR spectrum of an alcohol is typically dominated by the O-H stretching vibration. ucalgary.ca

For 2-(2-chlorophenyl)propan-1-ol, the key characteristic absorption bands are expected to be:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in an alcohol. ucalgary.calibretexts.org

C-H Stretch (Aromatic): Medium to weak absorptions typically appearing just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).

C-H Stretch (Aliphatic): Medium to strong absorptions appearing just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹) from the methyl, methylene, and methine groups.

C=C Stretch (Aromatic): One or more medium to weak bands in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region, indicative of the carbon-oxygen single bond in the primary alcohol group.

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically around 750 cm⁻¹, corresponding to the carbon-chlorine bond on the aromatic ring.

Table 3: Predicted FT-IR Absorption Bands for 2-(2-Chlorophenyl)propan-1-ol

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3010 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic | 2850 - 2970 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-O Stretch | Primary Alcohol | 1000 - 1200 | Strong |

| C-Cl Stretch | Aryl Halide | ~750 | Medium-Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a vibrational spectroscopy technique that serves as a valuable counterpart to FT-IR spectroscopy. It measures the inelastic scattering of monochromatic light from a laser source, providing information about the vibrational modes of a molecule. FT-Raman is particularly effective for analyzing non-polar bonds and is less susceptible to interference from aqueous media.

For 2-(2-Chlorophenyl)propan-1-ol, the FT-Raman spectrum is expected to be dominated by signals from the aromatic ring and the alkyl chain. Key vibrational modes anticipated in the spectrum include:

Aromatic C-H Stretching: Vibrations from the C-H bonds on the chlorophenyl ring are expected to produce signals in the 3050-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H bonds of the propanol side chain will give rise to characteristic bands in the 2850-3000 cm⁻¹ range.

Aromatic C-C Stretching: The phenyl ring will exhibit several strong, sharp bands corresponding to in-plane C-C stretching, typically around 1600 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond is expected to produce a strong and distinct signal, typically found in the 600-800 cm⁻¹ range for ortho-substituted chlorobenzenes. uantwerpen.be

C-O Stretching: The stretching vibration of the primary alcohol's C-O bond would appear in the spectrum.

O-H Stretching: The O-H stretching mode is characteristically weak in Raman spectra and may not be prominently observed.

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | Medium |

| ~2970 | Asymmetric CH₃ Stretch | Strong |

| ~2930 | Asymmetric CH₂ Stretch | Strong |

| ~2875 | Symmetric CH₃ Stretch | Medium |

| ~1590 | Aromatic C-C Stretch | Strong |

| ~1475 | Aromatic C-C Stretch | Medium |

| ~1040 | C-O Stretch | Medium-Weak |

| ~750 | C-Cl Stretch | Strong |

Potential Energy Distribution (PED) Analysis for Vibrational Assignments

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed and quantitative assignment of vibrational spectra. mdpi.com It is performed through quantum mechanical calculations, often employing Density Functional Theory (DFT), to determine the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a specific vibrational mode. nih.gov This analysis is crucial for an unambiguous interpretation of complex spectra where multiple vibrational modes can be coupled, particularly in the fingerprint region (below 1500 cm⁻¹).

In the case of 2-(2-Chlorophenyl)propan-1-ol, a PED analysis would be instrumental in precisely assigning the vibrational bands observed in its FT-IR and FT-Raman spectra. For instance, it would quantify the degree of mixing between the C-C stretching vibrations of the phenyl ring, the C-O stretch of the alcohol, and the various C-H and O-H bending modes. Such an analysis would differentiate between pure vibrations and coupled modes, leading to a more accurate understanding of the molecule's dynamic structure. Without experimental spectra and a corresponding computational model, specific PED percentages cannot be detailed, but the technique remains the standard for definitive vibrational assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk The absorption pattern is characteristic of the chromophores—light-absorbing functional groups—present in the molecule.

The primary chromophore in 2-(2-Chlorophenyl)propan-1-ol is the 2-chlorophenyl group. The hydroxyl group of the propanol chain acts as an auxochrome, a group that modifies the absorption of the chromophore. The UV-Vis spectrum is expected to be characterized by π → π* transitions within the aromatic ring. tanta.edu.eg These transitions typically give rise to two main absorption bands for substituted benzenes:

An intense E-band (or E₂-band) at shorter wavelengths, typically around 200-220 nm.

A less intense B-band at longer wavelengths, around 250-280 nm, which often displays vibrational fine structure.

The presence of the chlorine atom and the alkyl alcohol substituent on the benzene ring can cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these bands compared to unsubstituted benzene. The ortho-positioning of the chlorine atom may induce steric strain that slightly alters the planarity of the molecule, potentially leading to a bathochromic (red) shift in the absorption bands. datapdf.com

| Expected Transition | Approximate λmax (nm) | Orbitals Involved | Chromophore |

|---|---|---|---|

| E-band | ~210 | π → π | 2-Chlorophenyl |

| B-band | ~265 | π → π | 2-Chlorophenyl |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and offers structural clues based on the fragmentation pattern of the molecule after ionization. chemguide.co.uk

For 2-(2-Chlorophenyl)propan-1-ol (C₉H₁₁ClO), the molecular weight is 170.63 g/mol . In the mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 170. A key feature would be the presence of an M+2 peak at m/z 172, with an intensity approximately one-third of the M⁺˙ peak, which is characteristic of compounds containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. miamioh.edu

The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. Expected fragmentation pathways include:

Loss of Water: A peak corresponding to [M - H₂O]⁺˙ at m/z 152/154 is highly probable for an alcohol. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is characteristic of alcohols. For this primary alcohol, the formation of the [CH₂OH]⁺ ion at m/z 31 is a very common and often abundant fragment. docbrown.info

Benzylic-type Cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group (C1) and the carbon bearing the phenyl group (C2) can lead to the formation of a [C₈H₈Cl]⁺ ion at m/z 139/141.

Loss of a Methyl Radical: A peak at m/z 155/157 corresponding to [M - CH₃]⁺.

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 170/172 | [C₉H₁₁ClO]⁺˙ | Molecular Ion (M⁺˙, M+2) |

| 152/154 | [C₉H₉Cl]⁺˙ | Loss of H₂O |

| 139/141 | [C₈H₈Cl]⁺ | Cleavage of C1-C2 bond |

| 115 | [C₉H₇]⁺ | Loss of Cl and H₂O |

| 31 | [CH₂OH]⁺ | Alpha-cleavage, characteristic of primary alcohols |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds that may have the same nominal mass but different atomic compositions.

For 2-(2-Chlorophenyl)propan-1-ol, HRMS would confirm its elemental formula, C₉H₁₁ClO. The technique can easily differentiate the target compound from an isomer with a different formula but a similar integer mass. For example, a compound with the formula C₁₀H₁₅N₂O would also have a nominal mass of 170, but its exact mass would be significantly different. HRMS is essential for confirming the identity of novel compounds and for metabolic studies.

| Ion Formula | Nominal Mass | Calculated Exact Mass |

|---|---|---|

| C₉H₁₁³⁵ClO | 170 | 170.04984 |

| C₉H₁₁³⁷ClO | 172 | 172.04689 |

| C₈H₈³⁵Cl | 139 | 139.03145 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a cornerstone method for determining the purity of volatile and semi-volatile compounds. gcms.cz

In a GC-MS analysis of a 2-(2-Chlorophenyl)propan-1-ol sample, the components of the sample are first separated based on their boiling points and interactions with the GC column. 2-(2-Chlorophenyl)propan-1-ol would elute at a characteristic retention time, appearing as a major peak in the chromatogram. The mass spectrometer then analyzes this peak, generating a mass spectrum that can be compared to a reference library to confirm the compound's identity. The presence of any additional peaks in the chromatogram would indicate impurities, which could include residual starting materials, solvents, or synthetic by-products such as positional isomers. The relative area of the main peak provides a quantitative measure of the sample's purity.

X-ray Crystallography for Definitive Stereochemical and Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map of the molecule and thereby determine exact bond lengths, bond angles, and torsional angles. nih.gov

A crucial structural feature of 2-(2-Chlorophenyl)propan-1-ol is the presence of a chiral center at the C2 carbon atom (the carbon bonded to both the phenyl ring and the methyl group). This means the compound exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-(2-Chlorophenyl)propan-1-ol and (S)-2-(2-Chlorophenyl)propan-1-ol.

If a single crystal of one enantiomer can be grown, X-ray crystallography using anomalous dispersion can definitively determine its absolute configuration (i.e., whether it is the R or S form). nih.gov The Flack parameter is a value calculated during the structure refinement that indicates whether the correct absolute structure has been determined. nih.gov This technique is considered the gold standard for stereochemical assignment and would provide an unambiguous and detailed model of the molecule's conformation in the solid state. benthamopen.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation. The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons within the crystal's atoms diffract this X-ray beam, creating a unique diffraction pattern of spots. By measuring the angles and intensities of these diffracted beams, scientists can calculate the electron density map of the crystal and, from that, deduce the positions of the individual atoms in three-dimensional space.

For a compound like 2-(2-chlorophenyl)propan-1-ol, obtaining a suitable single crystal would be the first and often most challenging step. Once a crystal is grown and analyzed, the resulting data would provide key structural parameters. While specific experimental data for 2-(2-chlorophenyl)propan-1-ol is not present in the searched literature, an analysis of a related compound, such as 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, illustrates the type of data obtained. nih.gov This includes the crystal system, space group, unit cell dimensions, and atomic coordinates.

An illustrative table of what crystallographic data from an SCXRD analysis of 2-(2-chlorophenyl)propan-1-ol might look like is presented below. This hypothetical data is based on typical values for small organic molecules.

Interactive Data Table: Hypothetical Crystallographic Data for 2-(2-Chlorophenyl)propan-1-ol

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₉H₁₁ClO | The elemental composition of the molecule. |

| Formula Weight | 170.63 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 12.1 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 105.4 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 1025.7 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.105 | The theoretical density of the crystal. |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The data from an X-ray diffraction study not only reveals the structure of a single molecule but also how multiple molecules arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions. ias.ac.inmdpi.comrsc.org For 2-(2-chlorophenyl)propan-1-ol, the presence of a hydroxyl (-OH) group, a chlorophenyl ring, and aliphatic C-H bonds dictates the types of interactions that would stabilize the crystal lattice.

Hydrogen Bonding: The most significant intermolecular force in this structure would be hydrogen bonding. The hydroxyl group is an excellent hydrogen bond donor (the H atom) and acceptor (the O atom). It is highly probable that molecules of 2-(2-chlorophenyl)propan-1-ol would form chains or networks where the hydroxyl group of one molecule donates a hydrogen bond to the oxygen of a neighboring molecule (O—H···O). nih.gov This is a common and strong interaction that significantly influences the melting point and other physical properties of alcohols.

C—H···Cl Contacts: The chlorine atom on the phenyl ring can act as a weak hydrogen bond acceptor, forming contacts with hydrogen atoms from the aliphatic or aromatic parts of adjacent molecules.

π–π Stacking: The aromatic chlorophenyl rings could interact with each other through π–π stacking. This occurs when the electron-rich π systems of two aromatic rings align, contributing to the stability of the crystal structure.

Analysis of the crystal structures of similar chlorophenyl compounds confirms the importance of these weaker interactions. For instance, studies on other chlorophenyl derivatives reveal extensive networks of C—H···O and C—H···Cl interactions that define the three-dimensional architecture. kayseri.edu.tr

Automated Structure Elucidation Protocols Utilizing Spectroscopic Data

In the absence of a single crystal for X-ray analysis, the structure of an unknown compound like 2-(2-chlorophenyl)propan-1-ol is typically determined by combining several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Modern computational chemistry has developed sophisticated automated structure elucidation (ASE) or computer-aided structure elucidation (CASE) systems that can process this data to propose the most likely chemical structure with minimal human intervention. nih.gov

These automated protocols mimic the logical process of a human spectroscopist. nih.govacs.org The general workflow is as follows:

Data Input: The system receives tabulated data from various spectroscopic experiments. This includes IR peak frequencies, ¹H and ¹³C NMR chemical shifts, multiplicities, and integrations, and the mass-to-charge ratios from MS. nih.govacs.org

Fragment Generation: The algorithm first analyzes the input data to identify small structural fragments.

IR Data: Identifies key functional groups. For 2-(2-chlorophenyl)propan-1-ol, a broad peak around 3300 cm⁻¹ would indicate an O-H stretch, while peaks in the 1600-1450 cm⁻¹ region would suggest an aromatic ring.

MS Data: Provides the molecular weight and elemental formula (from high-resolution mass spectrometry), which is crucial for constraining the possibilities.

NMR Data: ¹³C NMR indicates the number of unique carbon environments, while ¹H NMR provides detailed information about the proton environments and their connectivity through spin-spin coupling patterns.

Structure Assembly: Using the identified fragments, the system employs combinatorial algorithms to assemble all possible valid molecular structures (isomers). This process is guided by the connectivity information derived from NMR data (e.g., COSY, HMBC correlations, or even just ¹H coupling patterns). nih.gov

Candidate Ranking: The generated candidate structures are then ranked. This is often done by predicting the NMR spectrum for each candidate and comparing it against the experimental data. The structure whose predicted spectrum most closely matches the experimental one is ranked the highest. rsc.orgresearchgate.net Machine learning frameworks are increasingly being used to improve the accuracy of both substructure prediction and candidate ranking. rsc.orgacs.org

This automated approach greatly accelerates the process of identifying unknown compounds, removing a significant bottleneck in chemical research and discovery. rsc.org

V. Computational Chemistry and Theoretical Investigations of 2 2 Chlorophenyl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecules. For 2-(2-chlorophenyl)propan-1-ol, these calculations enable a detailed exploration of its electronic and structural properties.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry and vibrational frequencies of molecules. By applying DFT methods, a stable conformation of 2-(2-chlorophenyl)propan-1-ol can be identified. The calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy structure.

Following geometry optimization, a vibrational analysis can be performed. This analysis predicts the infrared (IR) and Raman spectra of the molecule, with each vibrational mode corresponding to a specific frequency. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and for the structural characterization of the compound.

Awaiting specific research data on 2-(2-Chlorophenyl)propan-1-ol to populate a data table with optimized geometrical parameters and calculated vibrational frequencies.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules and predict their electronic absorption spectra. For 2-(2-chlorophenyl)propan-1-ol, TD-DFT calculations can determine the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the ultraviolet-visible (UV-Vis) spectrum. This information is critical for understanding the electronic transitions within the molecule.

Awaiting specific research data on 2-(2-Chlorophenyl)propan-1-ol to populate a data table with calculated excitation energies, oscillator strengths, and major contributions to the electronic transitions.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its physical and chemical properties. Molecular geometry optimization and conformational analysis of 2-(2-chlorophenyl)propan-1-ol involve systematically exploring its potential energy surface to identify stable conformers. Due to the rotational freedom around the single bonds, particularly the C-C and C-O bonds in the propanol (B110389) chain and the bond connecting the phenyl ring to the propanol group, multiple conformers can exist. Computational methods can determine the relative energies of these conformers, identifying the most stable (lowest energy) conformation.

Awaiting specific research data on 2-(2-Chlorophenyl)propan-1-ol to populate a data table with the relative energies and key dihedral angles of its stable conformers.

Electronic Structure and Properties

The electronic structure of a molecule governs its reactivity and chemical behavior. Computational analyses provide deep insights into the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For 2-(2-chlorophenyl)propan-1-ol, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to identify the regions of the molecule most likely to be involved in electron donation and acceptance.

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Awaiting specific research data on 2-(2-Chlorophenyl)propan-1-ol to populate the data table with HOMO and LUMO energy values.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas typically represent regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.